molecular formula C4H5BrO B6284275 2-Bromocrotonaldehyde CAS No. 33718-99-9

2-Bromocrotonaldehyde

Cat. No.: B6284275
CAS No.: 33718-99-9
M. Wt: 149
InChI Key:
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Description

2-Bromocrotonaldehyde is an organic compound with the molecular formula C4H5BrO It is a brominated derivative of crotonaldehyde, characterized by the presence of a bromine atom at the second carbon of the crotonaldehyde structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocrotonaldehyde can be synthesized through the bromination of crotonaldehyde. The reaction typically involves the addition of bromine to crotonaldehyde in an inert solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the addition and prevent over-bromination. The general reaction is as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{Br}_2 \rightarrow \text{CH}_3\text{CHBrCHCHO} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromocrotonaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-bromocrotonic acid.

    Reduction: Reduction of this compound can yield 2-bromocrotonol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: 2-Bromocrotonic acid.

    Reduction: 2-Bromocrotonol.

    Substitution: Various substituted crotonaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromocrotonaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Crotonaldehyde: The parent compound without the bromine atom.

    2-Chlorocrotonaldehyde: A chlorinated analog.

    2-Iodocrotonaldehyde: An iodinated analog.

Uniqueness: 2-Bromocrotonaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

(Z)-2-bromobut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLVLCBCZGSSH-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C=O)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24247-53-8, 33718-99-9
Record name Crotonaldehyde, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 2-bromo-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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